molecular formula C32H32N6O7S4 B608525 Leptosine J CAS No. 160550-15-2

Leptosine J

Cat. No. B608525
M. Wt: 740.88
InChI Key: XRTWKFIJLVVJBO-MPUJWKKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptosin J is a cytotoxic substance produced by a Leptosphaeria sp.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

  • Leptosine J's Role in Cancer Studies : Leptosine J, an epipolythiodioxopiperazine, has been identified for its significant cytotoxic activity against P388 cancer cells. This substance was isolated from the mycelium of Leptosphaeria sp., showing potential for use in cancer research (Takahashi et al., 1994).

Leptin Research

While the other papers retrieved do not specifically mention "Leptosine J," they discuss leptin, a different compound that may be relevant in a broader context of research applications related to leptin and leptosine compounds.

  • Leptin's Role in Metabolic and Neuroendocrine Functions : Leptin, a hormone secreted by adipose tissue, plays a significant role in energy homeostasis, neuroendocrine function, and metabolism. It has potential applications in treating conditions like obesity and diabetes (Mantzoros et al., 2010).

  • Leptin's Potential in Treating Lipodystrophy and Nonlipodystrophic Insulin-Resistant Conditions : Leptin treatment has shown promise in congenital lipodystrophy, HIV-induced lipodystrophy, and insulin resistance. However, its efficacy in obese individuals with glucose intolerance and diabetes is minimal due to potential leptin resistance (Moon et al., 2013).

  • Influence of Leptin on Immune Function and Eosinophil Activation : Leptin has been identified as an eosinophil survival factor, implicating its role in allergic and parasitic diseases. It influences immune response, particularly in the activation and survival of eosinophils (Conus et al., 2005).

properties

CAS RN

160550-15-2

Product Name

Leptosine J

Molecular Formula

C32H32N6O7S4

Molecular Weight

740.88

IUPAC Name

Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epitetrathio)-5,6'-epoxy-6-hydroxy-19',19'-dimethyl-, (2alpha,5alpha,6S,6'S,15alpha)-

InChI

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(43)38-24-29(16-11-7-9-13-18(16)34-24)22(32(38,26(42)36(31)4)47-49-48-46-31)45-30-21(40)28(29)15-10-6-8-12-17(15)33-23(28)37(30)19(39)20(44-5)35(3)25(30)41/h6-14,20-24,33-34,40H,1-5H3/t20-,21-,22-,23-,24+,28?,29?,30-,31-,32-/m0/s1

InChI Key

XRTWKFIJLVVJBO-MPUJWKKJSA-N

SMILES

CO[C@@H]1N(C([C@]23O[C@@H]4[C@]56SSSS[C@](N(C5=O)C)(C(N6[C@H]7Nc8c(C47C9([C@@H]3O)[C@H](N2C1=O)Nc%10c9cccc%10)cccc8)=O)C(C)C)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leptosin J; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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